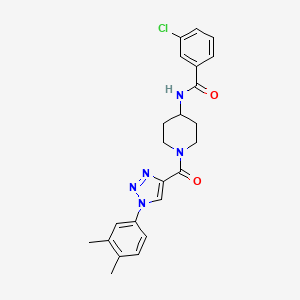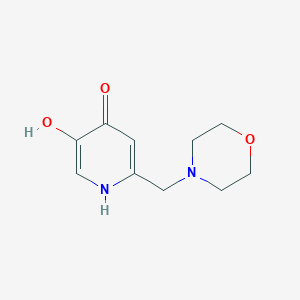
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone, also known as MMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent chelator of iron and other metals, which makes it useful in treating conditions associated with metal overload, such as hemochromatosis and thalassemia. Additionally, MMP has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating a range of other conditions.
作用机制
The mechanism of action of 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone is not fully understood, but it is believed to involve its ability to chelate iron and other metals. By binding to these metals, this compound can reduce their availability and prevent them from contributing to oxidative stress and inflammation. Additionally, this compound may have direct antioxidant and anti-inflammatory effects, which could further contribute to its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce iron overload and improve iron metabolism in animal models of hemochromatosis and thalassemia. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which may make it useful in treating a range of other conditions. For example, studies have shown that this compound can reduce oxidative stress and inflammation in animal models of neurodegenerative diseases and cardiovascular disease.
实验室实验的优点和局限性
One advantage of using 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone in lab experiments is its ability to chelate iron and other metals, which can be useful in studying the role of these metals in various biological processes. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which could be useful in studying the mechanisms of these processes. However, one limitation of using this compound is its potential toxicity at high doses, which could limit its use in certain experiments.
未来方向
There are several potential future directions for research on 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone. One area of focus could be on its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound has antioxidant and anti-inflammatory effects, which could be useful in reducing the oxidative stress and inflammation that contribute to these conditions. Additionally, this compound could be studied for its potential use in treating cardiovascular disease, cancer, and other conditions associated with oxidative stress and inflammation. Finally, further research could be done to better understand the mechanisms of action of this compound and its potential interactions with other compounds.
合成方法
The synthesis of 5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone typically involves the reaction of 2-morpholinomethyl-4(1H)-pyridinone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization.
科学研究应用
5-hydroxy-2-(morpholinomethyl)-4(1H)-pyridinone has been extensively studied for its potential therapeutic applications. One area of research has focused on its use as a chelator of iron and other metals. Studies have shown that this compound is effective in reducing iron overload in animal models of hemochromatosis and thalassemia. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may make it useful in treating a range of other conditions, including neurodegenerative diseases, cardiovascular disease, and cancer.
属性
IUPAC Name |
5-hydroxy-2-(morpholin-4-ylmethyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c13-9-5-8(11-6-10(9)14)7-12-1-3-15-4-2-12/h5-6,14H,1-4,7H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQFRTLQQCHDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=O)C(=CN2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

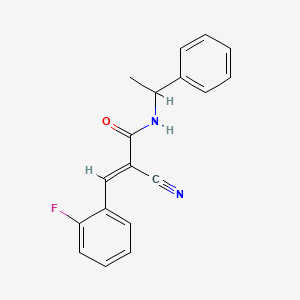
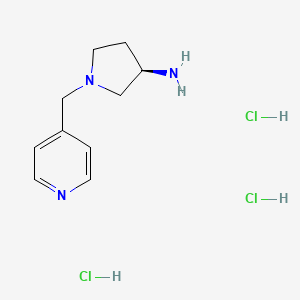

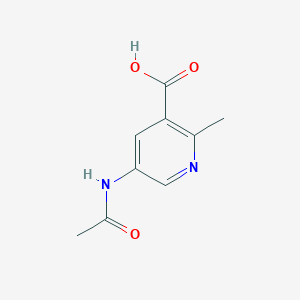
![4-(8-fluoro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2909754.png)
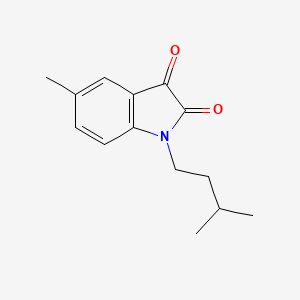
![1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine hydrochloride](/img/structure/B2909757.png)
![7-[[2-(3,4-dimethylbenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2909760.png)
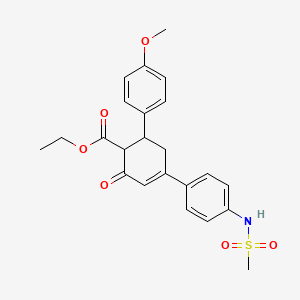
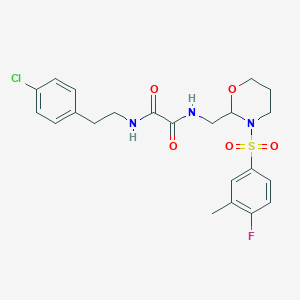
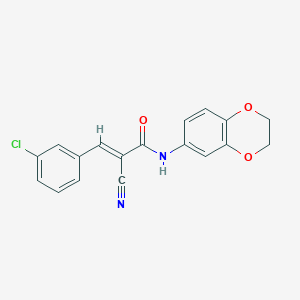
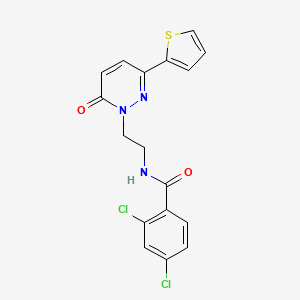
![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2909765.png)
